![molecular formula C9H8N2O B567885 3-Methylimidazo[1,2-a]pyridin-5-carbaldehyd CAS No. 1315359-91-1](/img/structure/B567885.png)

3-Methylimidazo[1,2-a]pyridin-5-carbaldehyd

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

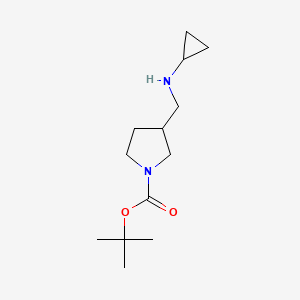

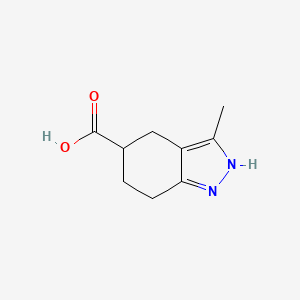

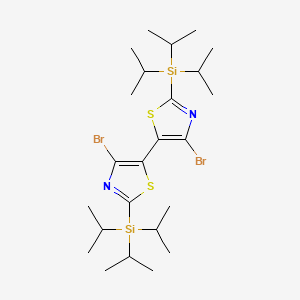

“5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde” is a chemical compound with the molecular formula C9H8N2O . It’s used in early discovery research as part of a collection of unique chemicals .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The transformation is proposed to go via the subsequent formation of imine, the addition of alcohol to the alkyne moiety, intramolecular cyclization, and p -TSA catalyzed dehydration .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H8N2O/c1-7-3-2-4-9-10-5-8 (6-12)11 (7)9/h2-6H,1H3 . The molecular weight is 160.18 .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridines are synthesized through various methods including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .

Physical and Chemical Properties Analysis

The compound is a powder with a molecular weight of 160.17 g/mol . The exact physical and chemical properties specific to “5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde” are not available in the sources I found.

Wissenschaftliche Forschungsanwendungen

- Imidazo[1,2-a]pyridin-Derivate, einschließlich 3-Methylimidazo[1,2-a]pyridin-5-carbaldehyd, haben Potenzial in der Materialwissenschaft. Forscher haben ihre lumineszierenden Eigenschaften untersucht, was sie für optoelektronische Geräte wie organische Leuchtdioden (OLEDs) und Sensoren geeignet macht .

- Die Struktur der Verbindung legt nahe, dass sie ein wertvolles Gerüst für die Entwicklung von Antikrebsmitteln sein könnte. Forscher haben ihr Potenzial als Leitverbindung für die Entwicklung neuer Chemotherapeutika untersucht .

- Aufgrund seiner Fluoreszenzeigenschaften kann this compound als fluoreszierende Sonde dienen. Es wurde in Konfokalmikroskopie- und Zellbildgebungsstudien verwendet, um die Visualisierung biologischer Prozesse zu unterstützen .

- Forscher haben die Reaktivität der Verbindung in der organischen Synthese untersucht. Sie kann an verschiedenen Reaktionen teilnehmen, darunter Kondensation, Cyclisierung und Kreuzkupplung. Darüber hinaus kann es als Ligand in katalytischen Prozessen dienen .

- Wissenschaftler haben die photophysikalischen Eigenschaften dieser Verbindung untersucht, einschließlich ihrer Absorptions- und Emissionsspektren. Das Verständnis dieser Eigenschaften ist entscheidend für ihre potenziellen Anwendungen in lichtemittierenden Materialien und Sensoren .

- Obwohl nicht direkt mit this compound verwandt, wurden seine Analoga (wie 5-Methylimidazo[1,2-a]pyridin-3-carbaldehyd) als potenzielle Mittel gegen Tuberkulose untersucht. Diese Analoga zeigten vielversprechende Ergebnisse bei der Reduzierung der Bakterienlast in einem TB-Mausmodell .

Materialwissenschaften und Optoelektronik

Entwicklung von Antikrebsmitteln

Fluoreszierende Sonden und Bildgebungsmittel

Organische Synthese und Katalysatoren

Photophysikalische Studien

Entwicklung von Medikamenten gegen Tuberkulose

Safety and Hazards

Zukünftige Richtungen

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core is ongoing, with a focus on improving the ecological impact of the classical schemes .

Wirkmechanismus

Target of Action

Imidazo[1,2-a]pyridine derivatives have been known to interact with various biological targets .

Mode of Action

Imidazo[1,2-a]pyridine derivatives are known to undergo various radical reactions for direct functionalization .

Biochemical Pathways

Imidazo[1,2-a]pyridine derivatives are known to be involved in various biochemical pathways .

Result of Action

Imidazo[1,2-a]pyridine derivatives have been known to exhibit a wide range of applications in medicinal chemistry .

Biochemische Analyse

Biochemical Properties

3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and hydrophobic interactions .

Cellular Effects

The effects of 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde can alter the expression of genes involved in oxidative stress responses .

Molecular Mechanism

At the molecular level, 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been reported to inhibit the activity of certain kinases, thereby affecting downstream signaling pathways. Furthermore, 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a reduction in its biological activity .

Dosage Effects in Animal Models

The effects of 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing cellular antioxidant capacity. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dose optimization in therapeutic applications .

Metabolic Pathways

3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic transformations can affect the compound’s activity and toxicity. Additionally, 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde can influence metabolic flux and alter the levels of key metabolites in cells .

Transport and Distribution

The transport and distribution of 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported across cell membranes by organic anion transporters. Once inside the cell, 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde can accumulate in specific cellular compartments, influencing its localization and activity .

Subcellular Localization

The subcellular localization of 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can affect mitochondrial function and energy metabolism .

Eigenschaften

IUPAC Name |

3-methylimidazo[1,2-a]pyridine-5-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-7-5-10-9-4-2-3-8(6-12)11(7)9/h2-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMLHXTNWZCCESQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C2N1C(=CC=C2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2',3-Dichloro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B567807.png)

![2-Amino-4-(4-chloro-2-(2-(4-fluoro-1H-pyrazol-1-yl)ethoxy)-6-methylphenyl)-N-(2,2-difluoropropyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide](/img/structure/B567811.png)

![Tert-butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate](/img/structure/B567815.png)